Chloro(5-nitrofuran-2-yl)mercury
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Overview
Description
Chloro(5-nitrofuran-2-yl)mercury is a chemical compound that features a mercury atom bonded to a chloro group and a 5-nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloro(5-nitrofuran-2-yl)mercury typically involves the reaction of 5-nitrofuran-2-yl derivatives with mercuric chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent mercury introduction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Chloro(5-nitrofuran-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to amine derivatives under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloro group under mild conditions.
Major Products:
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chloro(5-nitrofuran-2-yl)mercury has several scientific research applications:
Mechanism of Action
The mechanism of action of chloro(5-nitrofuran-2-yl)mercury involves the interaction of the nitrofuran moiety with biological targets. The compound is activated by nitroreductases, leading to the formation of reactive intermediates that can cause DNA lesions, oxidative stress, and inhibition of RNA and protein biosynthesis . These effects contribute to its antimicrobial properties.
Comparison with Similar Compounds
Properties
CAS No. |
55100-32-8 |
---|---|
Molecular Formula |
C4H2ClHgNO3 |
Molecular Weight |
348.11 g/mol |
IUPAC Name |
chloro-(5-nitrofuran-2-yl)mercury |
InChI |
InChI=1S/C4H2NO3.ClH.Hg/c6-5(7)4-2-1-3-8-4;;/h1-2H;1H;/q;;+1/p-1 |
InChI Key |
BOAWOGHSHWQDAJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(OC(=C1)[Hg]Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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